molecular formula C3H7BrO2 B131886 3-Bromo-1,2-propanediol CAS No. 4704-77-2

3-Bromo-1,2-propanediol

Cat. No. B131886
CAS RN: 4704-77-2
M. Wt: 154.99 g/mol
InChI Key: SIBFQOUHOCRXDL-UHFFFAOYSA-N
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Description

3-Bromo-1,2-propanediol is a chemical compound that can be synthesized through various chemical reactions. It is a molecule of interest due to its potential applications in different fields such as pharmaceuticals and material science. The compound has been the subject of several studies aiming to understand its synthesis, molecular structure, reactivity, and physical and chemical properties.

Synthesis Analysis

A novel synthesis of this compound has been reported where 3-oxetanol is treated with carbon tetrabromide (CBr4) and triphenylphosphine (PPh3) under mild conditions. This method provides an efficient route for synthesis, with an unexpected ring-opening reaction selectively achieved under routine bromination reaction conditions . Additionally, the synthesis of related compounds such as ethyl α-(bromomethyl)acrylate and 2-methylene-1,3-propanediol has been explored through formaldehyde addition to ethyl acrylate in the presence of DABCO, followed by reductions .

Molecular Structure Analysis

The molecular structure and conformational composition of related compounds, such as 2-bromo-3-chloro-1-propene, have been determined by gas-phase electron diffraction. This study revealed a mixture of two conformers in the gas phase with the halogen atoms either anti or gauche to each other . In another study, the crystal structure of propane 3-bromo-1-(triphenyl phosphonium) bromide and its tribromide counterpart was characterized, providing insights into the role of bromide and tribromide anions on the crystal packing structures .

Chemical Reactions Analysis

The reactivity of this compound and related compounds has been investigated in various studies. For instance, the gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates has been developed. The resulting diene products can participate in Diels-Alder and cross-coupling reactions . Another study reported the reactions of a bromo keto diester with nucleophilic reagents, leading to products through conjugate addition, Diels-Alder reaction, or ene reaction .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and related compounds have been studied to understand their potential applications. For example, the downstream processing of 1,3-propanediol fermentation broth has been investigated, which includes steps such as flocculation, reactive extraction, and reactive distillation . Toxicology and carcinogenesis studies of 2,2-bis(bromomethyl)-1,3-propanediol, a related compound, have been conducted to assess its safety profile . Additionally, the properties, antibacterial mechanism, and applications of 2-bromo-2-nitro-1,3-propanediol in various industries have been reviewed .

Scientific Research Applications

1. Overview and Properties

  • The properties of 3-Bromo-1,2-propanediol have been studied in various contexts, including its use in the fields of cosmetics, water treatment, oil industry, public places, and pharmaceutical industry. Two main synthetic methods are hydroxyl alkylation before bromination and bromination before hydroxyl alkylation, with different kinds of synthetic processes analyzed (Wenlong, 2010).

2. Novel Synthesis Approaches

  • An efficient route for the synthesis of this compound from 3-oxetanol has been developed, utilizing carbon tetrabromide and triphenylphosphine under mild conditions. This method highlighted an unexpected ring-opening reaction, which is significant for the bromination process (Sun, Gong, & Sun, 2013).

3. Biotechnological Production

  • Advances in biotechnological production of 1,3-propanediol, a compound closely related to this compound, have been noted. This includes microbial production using natural or genetically engineered microbes, and development of recombinant strains for biosynthesis from substrates like glycerol or sugars such as glucose (Kaur, Srivastava, & Chand, 2012).

4. Applications in Polymer Production

  • 1,3-Propanediol, related to this compound, is extensively used as a monomer in the synthesis of various commercial products, including cosmetics, foods, lubricants, and medicines. The bioconversion of glycerol has been a major focus, with genetically engineered strains being developed for enhanced production (Yang et al., 2018).

Mechanism of Action

Target of Action

3-Bromo-1,2-propanediol, also known as α-Glycerol bromohydrin , is a chemical compound that primarily targets the respiratory system . It has been shown to inhibit glycerol 3-phosphate dehydrogenase in boar spermatozoa , suggesting that it may interact with similar enzymes in other organisms.

Mode of Action

It is known to act as aprotecting reagent for carbonyl functions . This suggests that it may interact with its targets by binding to carbonyl groups, thereby preventing them from participating in other reactions.

Pharmacokinetics

Its physical properties such as a boiling point of 72-75 °c/02 mmHg and a density of 1.771 g/mL at 25 °C suggest that it may be readily absorbed and distributed in the body

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, it is known to be stable under normal conditions . Its efficacy as a biocide and preservative suggests that it may be more active in certain environments, such as industrial water systems

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It causes severe skin burns and eye damage and may cause respiratory irritation .

properties

IUPAC Name

3-bromopropane-1,2-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H7BrO2/c4-1-3(6)2-5/h3,5-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SIBFQOUHOCRXDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(CBr)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H7BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20963729
Record name 3-Bromopropane-1,2-diol
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Molecular Weight

154.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

4704-77-2
Record name 3-Bromo-1,2-propanediol
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-Bromohydrin
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Bromopropane-1,2-diol
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-bromopropane-1,2-diol
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Record name ALPHA-BROMOHYDRIN
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural characterization of 3-Bromo-1,2-propanediol?

A1: this compound, often encountered as a colorless viscous liquid, possesses the following characteristics []:

    Q2: Can you describe a method for synthesizing this compound?

    A2: A common synthesis route for this compound involves a ring-opening reaction []. Epibromohydrin is refluxed in water with a catalytic amount of p-toluenesulfonic acid for approximately 7 hours. Subsequent distillation yields the desired this compound.

    Q3: How is this compound utilized in organic synthesis?

    A3: this compound serves as a versatile building block in organic synthesis, notably as a carbonyl protecting group []. This protective function can be readily cleaved under neutral conditions, highlighting its utility in multi-step synthesis.

    Q4: Are there any notable applications of this compound in biological research?

    A4: Yes, derivatives of this compound have been explored in biological contexts. For instance, researchers have synthesized S-[2,3-bis(palmitoyloxy)propyl]-N-palmitoylpentapeptide, incorporating this compound as a key structural element, to investigate the mitogenic properties of the Escherichia coli lipoprotein [].

    Q5: How does this compound relate to the Pseudomonas aeruginosa toxin Cif?

    A5: Research indicates that this compound is the degradation product of epibromohydrin (EBH) by the enzymatic activity of Cif, a toxin produced by the bacterium Pseudomonas aeruginosa []. Interestingly, EBH also acts as a potent inducer of the cif gene, suggesting a regulatory loop involving this epoxide and the toxin.

    Q6: What are the safety considerations when handling this compound?

    A6: this compound should be handled with caution due to its potentially hazardous nature []. It is corrosive and an irritant, and its fumes are harmful. Always use appropriate personal protective equipment and work in a well-ventilated area or fume hood when handling this compound.

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